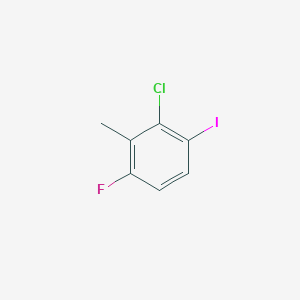

2-Chloro-4-fluoro-1-iodo-3-methylbenzene

Description

Significance of Aryl Halides in Organic Synthesis and Chemical Sciences

Aryl halides, or haloarenes, are organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.orgchemistrylearner.com They serve as fundamental building blocks and key intermediates in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. libretexts.org The carbon-halogen bond in aryl halides allows for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

The utility of aryl halides is demonstrated in widely used reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.com The reactivity of the aryl halide in these processes is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. This differential reactivity allows for selective transformations in polyhalogenated systems. Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents or organolithium compounds, which are powerful nucleophiles in organic synthesis. wikipedia.orgnoaa.gov

Unique Structural and Electronic Features of Polysubstituted Halogenated Benzenes

The structure and reactivity of a benzene (B151609) ring are significantly altered by the presence of substituents. In polysubstituted halogenated benzenes, each halogen atom influences the molecule's electronic properties through a combination of inductive and resonance effects. msu.edu

Inductive Effect : Halogens are more electronegative than carbon, causing them to withdraw electron density from the aromatic ring through the sigma bond (an inductive effect). researchgate.net This effect generally deactivates the ring towards electrophilic aromatic substitution. msu.edu

Resonance Effect : Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system (a resonance effect). researchgate.net This electron donation partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions. youtube.com

Rationale for Comprehensive Academic Investigation of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene

The specific structure of this compound makes it a compound of considerable academic interest. The primary rationale for its investigation lies in its potential as a versatile synthetic intermediate for constructing complex, highly substituted aromatic molecules. The key features that warrant this investigation are:

Orthogonal Reactivity : The compound possesses three different carbon-halogen bonds (C-I, C-Cl, C-F). The significant difference in reactivity among these bonds, particularly in transition metal-catalyzed reactions (C-I >> C-Cl), allows for selective and sequential chemical modifications. noaa.gov The C-I bond can be selectively targeted for reactions like Suzuki or Sonogashira coupling while leaving the C-Cl and C-F bonds intact for subsequent transformations.

Defined Regiochemistry : The fixed positions of the four different substituents provide a rigid scaffold. This allows chemists to introduce new functional groups at specific locations around the aromatic ring with high precision, avoiding the formation of isomeric mixtures that can complicate syntheses with less substituted precursors.

Access to Novel Chemical Space : As a highly substituted building block, it enables the synthesis of novel compounds that might be difficult to access through traditional methods. bldpharm.comaobchem.com These target molecules could have applications in medicinal chemistry, materials science, or agrochemistry.

The following table summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClFI |

| Molecular Weight | 270.47 g/mol |

| CAS Number | 1807166-56-8 |

| MDL Number | MFCD28751656 |

Data sourced from Aaronchem. aaronchem.com

Overview of Research Areas and Methodological Approaches for this compound

Academic investigation into this compound primarily focuses on its application in synthetic organic chemistry. Key research areas include:

Development of Synthetic Methodologies : Research is directed at exploring and optimizing conditions for selective functionalization of the C-I bond. This includes screening various catalysts, ligands, and reaction conditions to achieve high yields and selectivity in cross-coupling reactions. Subsequent research would focus on the functionalization of the less reactive C-Cl bond.

Total Synthesis : The compound can be employed as a key starting material in the multi-step synthesis of complex natural products or designed molecules with specific biological or material properties.

Structure-Activity Relationship (SAR) Studies : In medicinal chemistry, this building block can be used to generate libraries of related compounds where each substituent position is systematically varied. These libraries are then screened for biological activity to determine how each part of the molecule contributes to its function. nih.gov

The methodological approaches used to study and utilize this compound are standard in the field of organic chemistry:

Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the structure and purity of the compound and its reaction products. bldpharm.com

Chromatographic Techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and purify products.

Computational Chemistry : Theoretical calculations can be employed to predict the electronic structure, reactivity, and spectral properties of the molecule, aiding in the rational design of synthetic routes and the interpretation of experimental results.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJFSBYEVIUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Fluoro 1 Iodo 3 Methylbenzene

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 2-chloro-4-fluoro-1-iodo-3-methylbenzene suggests that the carbon-halogen bonds are the most logical points for disconnection. The synthesis requires the assembly of four different substituents on a benzene (B151609) ring in a specific 1,2,3,4-arrangement. The order in which these groups are introduced is critical to achieving the desired isomer. pressbooks.pubyoutube.com

A plausible and efficient synthetic strategy begins with a precursor that already contains some of the required functionality in a favorable arrangement. A highly suitable starting material is 4-fluoro-3-methylaniline (B1294958) . sigmaaldrich.com This precursor simplifies the synthesis by pre-installing the fluoro and methyl groups in the correct relative positions (para), thereby reducing the number of steps and potential isomeric mixtures.

The retrosynthetic pathway starting from 4-fluoro-3-methylaniline involves two primary disconnections: the C-I bond and the C-Cl bond. This leads to a forward synthesis strategy involving two key transformations:

Diazotization followed by Iodination : The amino group of 4-fluoro-3-methylaniline can be converted into a diazonium salt, which is then substituted with iodine via a Sandmeyer-type reaction. This is a classic and highly regioselective method for introducing iodine onto an aromatic ring at the precise location of the former amino group. nih.govgoogle.com

Electrophilic Chlorination : The resulting intermediate, 4-fluoro-1-iodo-3-methylbenzene, can then undergo electrophilic aromatic substitution to introduce the chlorine atom. The success of this step depends on the directing effects of the existing fluoro, iodo, and methyl substituents.

This strategic approach, starting from a carefully selected precursor, provides a controlled pathway to the target molecule.

Sequential Halogenation Strategies for the Benzene Core

The construction of this compound is most effectively achieved through a sequential halogenation strategy, where each halogen is introduced in a separate, controlled step.

Regioselective Chlorination Approaches

The final step in the proposed synthesis is the regioselective chlorination of the intermediate 4-fluoro-1-iodo-3-methylbenzene. This reaction is a type of electrophilic aromatic substitution, typically carried out using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). fiveable.me The primary challenge is to direct the incoming chloro group to the C-2 position. This is governed by the electronic and steric effects of the three substituents already on the ring (fluoro, iodo, and methyl).

Selective Fluorination Techniques Utilizing Electrophilic Fluorinating Reagents

While the proposed synthesis begins with a fluorinated precursor, it is relevant to discuss modern fluorination techniques. Direct fluorination of aromatic rings can be accomplished using powerful electrophilic fluorinating reagents. wikipedia.org These reagents deliver an electrophilic fluorine species ("F⁺") to the electron-rich aromatic ring. alfa-chemistry.comchinesechemsoc.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts such as Selectfluor®. wikipedia.orgbrynmawr.eduresearchgate.net These reagents are generally more stable and safer to handle than elemental fluorine (F₂). chinesechemsoc.org

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. alfa-chemistry.combrynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable properties, mild use conditions, and high thermal stability. alfa-chemistry.com |

An alternative classical method for introducing fluorine is the Balz-Schiemann reaction , which, like the Sandmeyer reaction, proceeds via a diazonium salt intermediate derived from an aniline. nih.gov

Controlled Iodination Protocols, Including Oxidant-Assisted Methods

The introduction of iodine at the C-1 position is a critical step in the proposed synthesis. The most effective method for this transformation is the Sandmeyer reaction . nih.gov This involves treating the starting material, 4-fluoro-3-methylaniline, with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide (KI) to yield 4-fluoro-1-iodo-3-methylbenzene with high regioselectivity. nih.govgoogle.com

Direct iodination of arenes is also possible but often requires an oxidant to convert molecular iodine (I₂) into a more potent electrophilic species. researchgate.net These oxidant-assisted methods are versatile and can be applied to a range of aromatic compounds.

| Method | Reagents | Description |

|---|---|---|

| Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. KI | Highly regioselective conversion of an amino group to an iodo group via a diazonium salt. nih.gov |

| Oxidant-Assisted Iodination | I₂ with an oxidant (e.g., H₂O₂, Na₂CO₃·1.5H₂O₂, HIO₃) | The oxidant activates molecular iodine for electrophilic attack on the aromatic ring. nih.govorganic-chemistry.orgnih.gov |

| Using N-Iodosuccinimide | NIS with an acid catalyst (e.g., TFA) | A mild method for iodinating electron-rich aromatic compounds. organic-chemistry.org |

Directed Halogenation through Substituent Effects and Reaction Conditions

The success of the entire synthesis rests on a clear understanding of the directing effects of the substituents on the benzene ring. pressbooks.pub In electrophilic aromatic substitution, substituents either activate or deactivate the ring and direct incoming electrophiles to specific positions (ortho, meta, or para). msu.eduyoutube.com

The substituents involved in the synthesis of this compound are all ortho-, para-directors. However, they differ in their activating/deactivating strength.

| Substituent | Classification | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para libretexts.org |

| -F (Fluoro) | Deactivating | Ortho, Para fiveable.melibretexts.org |

| -Cl (Chloro) | Deactivating | Ortho, Para fiveable.melibretexts.org |

| -I (Iodo) | Deactivating | Ortho, Para fiveable.melibretexts.org |

In the final chlorination step on the intermediate 4-fluoro-1-iodo-3-methylbenzene, the directing effects align to favor substitution at the C-2 position.

The -I group at C-1 strongly directs ortho to its position (C-2).

The -F group at C-4 directs ortho to its position (C-3, which is blocked, and C-5).

The -CH₃ group at C-3 directs ortho to its position (C-2 and C-4, which is blocked) and para to its position (C-6).

The combined influence of the powerful ortho-directing iodo group and the ortho-directing methyl group strongly favors the introduction of the chlorine atom at the C-2 position, leading to the desired product.

Transition-Metal-Catalyzed Approaches for Aryl C-X Bond Formation

While classical electrophilic substitution is a viable route, modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed methods for forming carbon-halogen bonds. acs.org These reactions often offer higher selectivity and milder reaction conditions compared to traditional methods. researchgate.net

Catalytic C-H activation is a prominent strategy where a transition metal, such as palladium (Pd), rhodium (Rh), or ruthenium (Ru), selectively cleaves a C-H bond on the aromatic ring, allowing for the introduction of a halogen. researchgate.netresearchgate.netyoutube.com These reactions can be guided by a directing group already present on the substrate, which coordinates to the metal center and positions the catalyst for reaction at a specific C-H bond, often in the ortho position. youtube.com

This approach represents an alternative strategy that could potentially be used to construct polysubstituted aromatics like this compound, potentially avoiding some of the challenges of controlling regioselectivity in classical electrophilic aromatic substitution. acs.orgineosopen.org

Palladium-Catalyzed Cross-Coupling Reactions as Key Steps

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgresearchgate.net These reactions are prized for their tolerance of a wide array of functional groups and the relatively mild conditions under which they proceed, making them highly suitable for the synthesis of complex molecules like this compound. nobelprize.orgresearchgate.net The versatility of these methods allows for the strategic connection of different molecular fragments, which is essential for building a highly substituted benzene ring with a specific substitution pattern.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Construction

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed reactions, involving the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.commdpi.com This reaction is particularly useful for creating aryl-aryl bonds. In a potential synthesis of a derivative starting from this compound, the iodine atom could be replaced by an aryl group via coupling with a corresponding arylboronic acid.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (R-X), inserting into the carbon-halogen bond to form a palladium(II) complex. mdpi.com

Transmetalation : A base activates the organoboron compound, which then transfers its organic group to the palladium(II) complex, displacing the halide. nobelprize.orgmdpi.com

Reductive Elimination : The two organic groups on the palladium center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

The stability of organoboron compounds to heat and water makes this reaction highly practical and applicable in various solvent systems. mdpi.com Its utility in coupling fluorinated halobenzenes makes it a relevant strategy for precursors to or derivatives of this compound. researchgate.net

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Reactants | Organic Halide/Triflate + Organoboron Compound |

| Catalyst | Palladium(0) Complex |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Bond Formed | Carbon-Carbon |

| Advantages | Mild conditions, high functional group tolerance, stable reagents |

Stille Coupling and Other Organometallic Processes

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups, including esters, ketones, and amines. wikipedia.orgthermofisher.com

For a molecule like this compound, the Stille coupling could be employed by reacting a suitably functionalized organostannane with a halogenated precursor, or vice-versa. The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org While organotin compounds are toxic, the reaction's reliability and broad scope make it a valuable tool in complex synthesis. wikipedia.orgyoutube.com

Copper-Catalyzed Halogenation and Cross-Coupling Reactions

Copper-catalyzed reactions offer a valuable alternative to palladium-based systems, particularly for halogenation and certain cross-coupling processes. Copper catalysis can be a more economical approach for introducing halogen atoms onto an aromatic ring. rsc.org

For the synthesis of this compound, a key step could be the regioselective introduction of the chloro and iodo substituents onto a 4-fluoro-3-methylbenzene precursor. Copper-catalyzed C-H halogenation can be achieved using inexpensive copper salts and lithium halides as the halogen source under aerobic conditions. rsc.orgnih.gov The regioselectivity of these reactions can often be controlled through the use of directing groups, which guide the halogen to a specific position on the benzene ring. mdpi.com For instance, an appropriately placed directing group could facilitate ortho-halogenation. mdpi.combeilstein-journals.org

Beyond halogenation, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming C-N and C-O bonds, complementing the capabilities of palladium catalysis. rsc.org

Alternative Synthetic Routes to Polysubstituted Benzene Scaffolds

Instead of functionalizing a pre-existing benzene ring, an alternative strategy involves constructing the polysubstituted aromatic ring from acyclic or simpler cyclic precursors. rsc.orgillinois.edu These methods, which build the benzene core itself, can offer superior control over the final substitution pattern, avoiding issues with regioselectivity that can plague electrophilic aromatic substitution reactions. illinois.edunih.gov

Benzannulation and Cycloaddition Reactions

Benzannulation refers to any reaction that constructs a benzene ring from smaller, non-aromatic precursors. nih.govresearchgate.net These reactions are powerful because they can assemble highly functionalized arenes in a convergent manner, often with excellent regioselectivity. nih.gov Common strategies include [4+2] cycloadditions (Diels-Alder type reactions) and [3+3] annulations, which combine fragments of four and two, or three and three atoms, respectively, to form the six-membered ring. rsc.orgnih.govnih.gov

Another significant approach is the [2+2+2] cycloaddition of three alkyne molecules, which can be catalyzed by various transition metals. nih.gov This method allows for the rapid assembly of complex benzene rings in a single step. While the cycloaddition of three identical alkynes is straightforward, achieving selectivity when using two or three different alkynes presents a significant challenge. nih.gov These de novo ring-forming strategies provide a powerful toolkit for accessing polysubstituted benzenes that may be difficult to prepare using traditional substitution methods. nih.govnih.gov

Table 2: Comparison of Benzene Ring Synthesis Strategies

| Strategy | Description | Key Advantage |

|---|---|---|

| Functionalization | Modifying a pre-existing benzene ring via substitution reactions. | Utilizes readily available starting materials. |

| Benzannulation | Constructing the benzene ring from acyclic precursors (e.g., [4+2], [3+3]). | High regioselectivity and control of substituent placement. nih.gov |

| [2+2+2] Cycloaddition | Trimerization of alkynes to form a benzene ring. nih.gov | Rapid construction of highly substituted rings in one step. nih.gov |

Direct C-H Functionalization Strategies for this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, offering a streamlined approach to the formation of carbon-heteroatom bonds by avoiding the pre-functionalization of starting materials. In the context of synthesizing this compound, a direct C-H iodination of the readily available precursor, 2-chloro-4-fluorotoluene (B151448), represents a theoretically efficient pathway. This approach circumvents the need for multi-step sequences that might involve directing groups or the introduction and subsequent removal of other functional groups.

The success of a direct C-H iodination strategy hinges on the ability to control the regioselectivity of the reaction. The substitution pattern of the starting material, 2-chloro-4-fluorotoluene, presents a unique challenge in this regard. The aromatic ring possesses three available C-H bonds at positions 1, 5, and 6. The directing effects of the existing substituents—the chloro, fluoro, and methyl groups—will collectively influence the position of the incoming iodo group.

Research into the direct C-H iodination of substituted aromatic compounds has identified several effective reagent systems. These typically involve an iodine source and an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species, "I+". Common iodine sources include molecular iodine (I₂) and N-iodosuccinimide (NIS). acs.orglibretexts.org Activating agents are crucial for the iodination of arenes, especially those that are not highly activated. libretexts.org

For instance, the combination of molecular iodine with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), has been shown to be effective for the regioselective iodination of chlorinated aromatic compounds. uky.edunih.govnih.gov These silver salts assist in the generation of a potent electrophilic iodinating agent. uky.edunih.gov The choice of the counter-ion on the silver salt can influence the reactivity of the iodinating species. nih.gov

The regiochemical outcome of the electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the benzene ring. In 2-chloro-4-fluorotoluene, the methyl group is an ortho-, para-directing activator. The chloro and fluoro groups are ortho-, para-directing deactivators. A comprehensive analysis of the directing effects is necessary to predict the most likely site of iodination.

Given the positions of the existing groups, the potential sites for iodination are C1, C5, and C6. The steric hindrance from the adjacent methyl and chloro groups would likely disfavor substitution at the C1 position. Therefore, the primary competition for iodination would be between the C5 and C6 positions. The cumulative electronic effects of the substituents would need to be carefully considered to predict the major product.

While a specific, optimized protocol for the direct C-H iodination of 2-chloro-4-fluorotoluene to produce this compound is not extensively documented in the literature, the general methodologies for C-H iodination of substituted arenes provide a strong foundation for developing such a synthesis. The following table summarizes relevant research findings on direct C-H iodination of substituted toluenes and other related aromatic compounds, which could inform the approach for the target molecule.

| Starting Material | Iodinating Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Observations |

| 3-Chlorotoluene | AgSbF₆ / I₂ | DCM | Not specified | >90 | High regioselectivity for the iodo group para to the chlorine. nih.gov |

| 3-Chlorotoluene | AgBF₄ / I₂ | DCM | Not specified | 70 | Good yield and regioselectivity. nih.gov |

| 3-Chlorotoluene | AgPF₆ / I₂ | DCM | Not specified | 80 | Good yield and regioselectivity. nih.gov |

| Toluene | AgOTf / I₂ | MeCN | 23 | Not specified | Effective for iodination of simple arenes. acs.org |

| Deactivated Arenes | NIS / TfOH | Neat | Not specified | Not specified | Strong acid medium for less reactive substrates. acs.org |

This interactive data table showcases various methodologies that could be adapted for the direct C-H iodination of 2-chloro-4-fluorotoluene. The selection of the iodinating agent, catalyst, and reaction conditions would be critical in achieving the desired regioselectivity for the synthesis of this compound. Further experimental investigation would be required to optimize the reaction for this specific substrate.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 2 Chloro 4 Fluoro 1 Iodo 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Methyl Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm, due to the deshielding effect of the aromatic ring. The two aromatic protons would present as a more complex splitting pattern in the downfield region, likely between 7.0 and 8.0 ppm. The coupling between these protons and the neighboring fluorine atom would result in doublet of doublets or more complex multiplets, with the specific coupling constants providing critical information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ | ~2.3 | s | N/A |

| Ar-H | ~7.2 | d | J(H,F) ≈ 8-10 Hz |

| Ar-H | ~7.5 | d | J(H,H) ≈ 2-3 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic and Methyl Carbons

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon. The methyl carbon will appear at the highest field (lowest ppm value), typically in the range of 15-25 ppm. The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon atoms directly bonded to the electronegative halogen substituents (Cl, F, I) will be significantly deshielded, appearing at lower fields. Furthermore, the carbon-fluorine coupling will be observable, with the carbon directly attached to the fluorine showing a large one-bond coupling constant (¹JCF) and other nearby carbons exhibiting smaller two- and three-bond couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| -CH₃ | ~20 | - |

| C-I | ~90 | - |

| C-Cl | ~135 | ~4-6 |

| C-F | ~160 | ~240-260 |

| Ar-C | ~115-140 | ~5-25 |

| Ar-C | ~115-140 | ~2-10 |

| Ar-C | ~115-140 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Distinct Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the other substituents on the aromatic ring. The fluorine signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the ring. The magnitude of these coupling constants is invaluable for confirming the substitution pattern.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two aromatic protons, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed. Furthermore, the presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed in the mass spectrum, providing definitive evidence for the presence of a chlorine atom in the molecule. The molecular ion peak would be expected at an m/z corresponding to the sum of the exact masses of the constituent atoms (C₇H₅ClFI).

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is expected to display a series of characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (methyl) | 2850-3000 |

| C=C stretching (aromatic) | 1450-1600 |

| C-F stretching | 1000-1300 |

| C-Cl stretching | 600-800 |

| C-I stretching | 500-600 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information on bond lengths, bond angles, and torsion angles of this compound, revealing the molecule's conformation in the solid state. Furthermore, analysis of the crystal lattice would illuminate the nature of intermolecular interactions, such as halogen bonding and π-stacking, which govern the crystal packing.

A typical crystallographic study would yield a detailed report of the crystal data and structure refinement parameters. While specific experimental data for this compound is not available, a hypothetical data table is presented below to illustrate the expected findings.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.3 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 905.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The analysis would also detail significant intermolecular contacts. For instance, the iodine atom is expected to participate in halogen bonding, acting as a halogen bond donor to the fluorine or chlorine atoms of neighboring molecules. The aromatic rings could also exhibit π-π stacking interactions, further stabilizing the crystal structure.

Microwave Spectroscopy for Rotational Constants and Quadrupole Coupling Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. This method provides highly accurate rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. From these constants, a precise molecular structure in the gas phase can be determined.

Furthermore, for molecules containing nuclei with a spin quantum number I ≥ 1, such as chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I), microwave spectroscopy can resolve the hyperfine structure arising from nuclear quadrupole coupling. The nuclear quadrupole coupling constants (χ) provide detailed information about the electronic environment around the quadrupolar nucleus.

While a microwave spectrum for this compound has not been reported, studies on similar molecules like 2-chloro-4-fluorotoluene (B151448) have yielded precise rotational and quadrupole coupling constants. nih.govuni-hannover.deresearchgate.net Based on these related studies, a hypothetical set of spectroscopic constants for this compound is presented in the table below.

| Parameter | Hypothetical Value for ³⁵Cl isotopologue | Description |

|---|---|---|

| A (MHz) | 1500 | Rotational constant related to the moment of inertia about the a-axis. |

| B (MHz) | 800 | Rotational constant related to the moment of inertia about the b-axis. |

| C (MHz) | 550 | Rotational constant related to the moment of inertia about the c-axis. |

| χₐₐ (Cl) (MHz) | -70 | Nuclear quadrupole coupling constant for the chlorine nucleus along the a-principal axis. |

| χₐₐ (I) (MHz) | -1800 | Nuclear quadrupole coupling constant for the iodine nucleus along the a-principal axis. |

The analysis of the rotational spectra of different isotopologues (e.g., ³⁷Cl) would allow for the determination of a substitution structure (rs), providing accurate bond lengths and angles in the gas phase. The quadrupole coupling constants for both chlorine and iodine would offer insights into the nature of the C-Cl and C-I bonds, including their ionic character and the hybridization of the carbon atom.

Theoretical and Computational Investigations of 2 Chloro 4 Fluoro 1 Iodo 3 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Through DFT and other quantum chemical methods, a detailed picture of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene can be constructed.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the HOMO is expected to be a π-orbital distributed across the benzene (B151609) ring, with significant contributions from the substituents. The halogens (Cl, F, I) and the methyl group (CH₃) influence the energy and distribution of these orbitals. The methyl group is electron-donating, which would raise the HOMO energy, while the halogens are electron-withdrawing through induction but can donate electron density through resonance, creating a complex interplay that determines the final orbital energies. The calculated HOMO and LUMO energies reveal regions of the molecule that are electron-rich and electron-poor, providing insights into its chemical behavior.

Illustrative Frontier Orbital Data for this compound

| Parameter | Illustrative Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.50 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.20 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.30 | The energy difference between HOMO and LUMO, a key indicator of chemical reactivity and kinetic stability. |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds. Specific values would require a dedicated computational study.

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deucsb.edu The MESP is plotted onto the electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions. youtube.com

In this compound, the electronegative halogen atoms (especially fluorine and chlorine) will create regions of negative electrostatic potential due to their lone pairs of electrons. researchgate.net However, the carbon atoms attached to these halogens will be electron-deficient. The π-system of the benzene ring will also exhibit a region of negative potential above and below the plane of the ring. The MESP map would provide a clear visual guide to the most likely sites for intermolecular interactions and chemical reactions. ucsb.eduwolfram.com

Aromaticity is a fundamental concept in chemistry, and for substituted benzenes, it's important to quantify how substituents affect the delocalization of π-electrons. scispace.com Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It involves calculating the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). acs.orgnih.gov A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of anti-aromaticity.

For this compound, the benzene ring is expected to be aromatic. However, the substituents can slightly alter the degree of aromaticity. Both electron-donating and electron-withdrawing groups can cause some distortion to the ring structure and the π-electron system. bohrium.com DFT calculations of NICS values would likely confirm a strong aromatic character for the ring, with a negative value comparable to, though slightly different from, that of unsubstituted benzene.

Illustrative Aromaticity Indices for this compound

| Index | Illustrative Value (ppm) | Interpretation |

|---|---|---|

| NICS(0) | -9.5 | Negative value at the ring center indicates aromatic character. |

| NICS(1) | -11.0 | Negative value 1 Å above the ring, often considered a better measure of π-aromaticity, also confirms aromaticity. |

Note: These values are representative examples based on studies of other substituted benzenes.

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable structure. Due to the presence of the methyl group, conformational analysis is also relevant. The rotation of the methyl group's hydrogen atoms relative to the plane of the benzene ring could lead to different conformers with slightly different energies. While the barrier to rotation for a methyl group on a benzene ring is generally low, identifying the global minimum energy conformation is crucial for accurate calculations of other properties. DFT calculations are well-suited for performing this type of structural analysis.

Computational Modeling of Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry can model the reactivity of this compound and predict the outcomes of chemical reactions.

The substitution pattern on the benzene ring of this compound makes the prediction of regioselectivity for further substitutions a complex but important task. Computational models can predict the most likely sites for both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The existing substituents direct the incoming electrophile to specific positions.

Methyl (-CH₃): An activating, ortho, para-directing group.

Halogens (-F, -Cl, -I): Deactivating, but ortho, para-directing groups.

Considering the positions on this compound, the two available carbons for substitution are C5 and C6.

Position C5: Para to the chloro group and ortho to the fluoro group.

Position C6: Ortho to the iodo group and meta to the fluoro group.

Computational methods like the RegioSQM approach, which calculates proton affinities at different sites, can be used to predict the most nucleophilic center and thus the most likely site of electrophilic attack. nih.govnih.gov The interplay of the activating methyl group and the directing effects of the three halogens would determine the ultimate regioselectivity. Given the strong ortho, para-directing nature of all four substituents, position C5 is likely to be the more favored site for electrophilic attack due to the combined directing effects of the chloro and fluoro groups.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions typically require an electron-withdrawing group to activate the ring and a good leaving group. In this compound, the halogens can act as leaving groups. The reactivity order for halogens as leaving groups in SₙAr is generally F > Cl > Br > I, although this can be influenced by other factors. researchgate.net However, for the reaction to proceed, the ring needs to be activated towards nucleophilic attack. The presence of multiple electron-withdrawing halogens does provide some activation.

Computational modeling can predict the regioselectivity of SₙAr by calculating the energies of the Meisenheimer complex intermediates that would form upon nucleophilic attack at the carbons bearing the halogen atoms. nih.gov The stability of these intermediates is a good indicator of the preferred reaction pathway. The iodine atom is the most polarizable and often a good leaving group in other contexts, making the C1 position a potential site for substitution. However, the strong C-F bond makes fluorine a less likely leaving group in many SₙAr reactions, despite its high electronegativity. researchgate.net DFT calculations of intermediate stabilities would provide a quantitative prediction of the most likely substitution site.

Transition State Characterization and Energy Barrier Calculations

Theoretical studies are crucial for elucidating reaction mechanisms, and the characterization of transition states is a cornerstone of this endeavor. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to map out potential energy surfaces for various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

The process would involve:

Locating Stationary Points: Geometric optimization to find the minimum energy structures of reactants, products, and potential transition states.

Frequency Analysis: Calculation of vibrational frequencies to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired minima.

The energy difference between the transition state and the reactants defines the activation energy barrier. This barrier is a critical parameter for predicting reaction rates. For this compound, the diverse electronic nature of the halogen substituents (electron-withdrawing fluorine and chlorine, and the more polarizable iodine) would significantly influence the stability of any charged intermediates and transition states, thereby affecting the energy barriers of potential reactions.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | Value would be calculated |

| Intermediate | Value would be calculated |

| Products | Value would be calculated |

Note: This table is illustrative. The actual values would be determined through quantum chemical calculations.

Analysis of Non-Covalent Interactions Involving Halogen Atoms

The halogen atoms in this compound are expected to participate in a variety of non-covalent interactions that can influence its physical properties and intermolecular associations.

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen. Therefore, in this compound, the iodine atom would be the strongest halogen bond donor, followed by chlorine, with fluorine being a very weak or non-existent halogen bond donor.

Computational analysis of halogen bonding would involve:

Molecular Electrostatic Potential (MEP) Surface Calculations: To visualize the σ-holes on the halogen atoms and identify potential sites for halogen bonding.

Interaction Energy Calculations: Using methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components. This provides insight into the nature of the halogen bond.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To identify bond critical points (BCPs) between the halogen and the interacting nucleophile, providing evidence for the existence of a halogen bond.

Table 2: Expected Trends in Halogen Bonding for this compound

| Halogen Bond Donor | σ-hole Magnitude | Expected Interaction Energy |

| C-I | Strongest | Most Favorable |

| C-Cl | Moderate | Intermediate |

| C-F | Weakest/Negligible | Least Favorable/Repulsive |

Note: This table represents expected trends based on established principles of halogen bonding.

The substituted benzene ring of this compound can engage in π-stacking interactions with other aromatic systems. The substituents on the ring modulate its quadrupole moment and polarizability, which in turn affects the strength and geometry of these interactions. Computational studies on substituted benzenes have shown that both electron-donating and electron-withdrawing groups can enhance π-stacking interactions compared to unsubstituted benzene.

The analysis of π-stacking would typically involve:

Geometry Optimization of Dimers: Finding the preferred parallel-displaced or T-shaped arrangements of the interacting aromatic rings.

Binding Energy Calculations: Determining the strength of the π-stacking interaction, often with corrections for basis set superposition error (BSSE).

The relative positions of the substituents in this compound would lead to a complex electrostatic surface, influencing the preferred orientation of interacting aromatic partners.

Table 3: Interacting Systems for π-Stacking Analysis

| System | Interaction Type | Key Factors to Investigate |

| Dimer of this compound | Self-association | Preferred orientation (e.g., head-to-tail), binding energy |

| With Benzene | Interaction with a simple arene | Influence of substituents on binding strength compared to benzene dimer |

| With Electron-rich/poor arenes | Modulated π-stacking | Effect of quadrupole moment matching on interaction energy |

Note: This table outlines potential computational experiments to characterize the π-stacking behavior of the title compound.

Reactivity and Detailed Mechanistic Studies of 2 Chloro 4 Fluoro 1 Iodo 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reactivity of the benzene (B151609) ring and the orientation of incoming electrophiles are significantly influenced by the substituents present on the ring. In the case of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene, the interplay of four different substituents—three halogens and one alkyl group—creates a complex reactivity profile.

Directed Effects of Multiple Halogen and Methyl Substituents

The directing effect of each substituent determines the position at which an incoming electrophile will attack the benzene ring. Substituents are broadly classified as either activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate). They are also classified as ortho, para-directing or meta-directing.

Methyl Group (-CH₃): The methyl group is an activating substituent. Through an inductive effect, it donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director.

Halogens (-F, -Cl, -I): Halogens exhibit a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring. However, they are ortho, para-directors because they can donate electron density through resonance via their lone pairs. youtube.comresearchgate.net The deactivating effect is dominant, but the resonance effect directs substitution to the positions ortho and para to the halogen.

In this compound, the directing effects of the four substituents must be considered collectively. The methyl group at position 3 activates the ring, while the halogens at positions 1, 2, and 4 deactivate it. All four are ortho, para-directors.

| Substituent |

Competitive Reactions at Different Ring Positions

The available positions for electrophilic attack on the this compound ring are positions 5 and 6. The final regiochemical outcome of an EAS reaction depends on the cumulative electronic effects and steric hindrance from the existing substituents.

Position 5: This position is para to the chlorine at C-2 and ortho to the fluorine at C-4. It is also meta to the iodine at C-1 and the methyl group at C-3. The directing effects of the Cl and F atoms favor substitution at this position.

Position 6: This position is ortho to the iodine at C-1 and ortho to the methyl group at C-3. It is meta to the chlorine at C-2 and the fluorine at C-4. The strong ortho, para-directing nature of the activating methyl group strongly favors substitution at this position.

Analysis of Competition: The activating, ortho, para-directing methyl group at C-3 will have the most powerful influence on the placement of the incoming electrophile. It strongly directs towards position 6 (ortho) and position 2 (ortho, but blocked) and position 4 (para, but blocked). The halogens, being deactivators, have a weaker directing influence compared to the activating methyl group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. csbsju.eduyoutube.com The mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Relative Leaving Group Abilities of Halogens (F, Cl, I)

In SNAr reactions, the nature of the leaving group is crucial. Contrary to what is observed in SN1 and SN2 reactions, the order of leaving group ability for halogens in SNAr is often inverted. wikipedia.org

Typical Halogen Leaving Group Order in SNAr: F > Cl ≈ Br > I

| Halogen Leaving Group |

For this compound, assuming appropriate activation by other electron-withdrawing groups (not inherently present in this molecule's ground state), a nucleophile would preferentially displace the fluorine atom over the chlorine or iodine atoms in an SNAr reaction.

Chemoselective and Regioselective Transformations of Halogen Bonds

The presence of multiple, different halogen atoms on a single aromatic ring, as in this compound, offers opportunities for selective functionalization. Modern transition metal-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high chemoselectivity, targeting one carbon-halogen bond while leaving others intact.

Selective Functionalization of C-I, C-Cl, and C-F Bonds in Cross-Coupling Reactions

The selectivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on polyhalogenated aromatic compounds is primarily governed by the differing bond dissociation energies of the carbon-halogen (C-X) bonds. The oxidative addition of the C-X bond to the low-valent metal catalyst (commonly palladium or nickel) is often the rate-determining step. Weaker bonds undergo this step more readily, establishing a clear reactivity hierarchy.

Reactivity Order in Cross-Coupling Reactions: C-I > C-Br > C-Cl > C-F

This order is based on the bond strengths: C-F bonds are the strongest and most difficult to break, while C-I bonds are the weakest and most reactive.

| Carbon-Halogen Bond |

In the context of this compound, this reactivity difference can be exploited to achieve highly selective transformations:

Functionalization of the C-I Bond: By using standard palladium or nickel catalysts under relatively mild conditions, it is possible to selectively couple a wide range of nucleophiles (e.g., boronic acids, amines, alkynes) at the C-1 position. The C-Cl and C-F bonds would remain unreacted.

Functionalization of the C-Cl Bond: After the C-I bond has been functionalized, the C-Cl bond can be targeted. This typically requires more forcing conditions, such as higher temperatures, stronger bases, or more electron-rich and sterically demanding phosphine (B1218219) ligands on the metal catalyst to facilitate the more difficult oxidative addition of the C-Cl bond.

Functionalization of the C-F Bond: The C-F bond is generally inert to the conditions used for C-I and C-Cl bond coupling and is extremely challenging to activate. Its functionalization requires specialized catalysts and harsh reaction conditions and is not a common transformation in standard organic synthesis.

This chemoselectivity allows for the stepwise and regioselective introduction of different functional groups onto the aromatic ring, making polyhalogenated compounds like this compound valuable intermediates in the synthesis of complex molecules. nih.gov

Influence of Steric Hindrance from the Methyl Group on Reactivity

The methyl group at the 3-position, which is ortho to the iodine atom at the 1-position, exerts a significant steric influence on the reactivity of this compound. This steric hindrance can manifest in several ways, impacting reaction rates and, in some cases, the feasibility of certain transformations.

In reactions involving the iodine atom, such as Suzuki, Sonogashira, or Heck cross-coupling reactions, the ortho-methyl group can hinder the approach of the bulky transition metal catalyst to the C-I bond. This steric impediment can lead to slower reaction rates compared to less substituted iodobenzenes. The magnitude of this effect is dependent on the size of the catalyst's ligands and the reaction conditions.

Table 1: Postulated Steric Effects of the Ortho-Methyl Group on Common Cross-Coupling Reactions

| Reaction Type | Postulated Influence of Ortho-Methyl Group | Potential Outcome |

| Suzuki Coupling | Hindrance to the oxidative addition step. | Reduced reaction rate, may require more forcing conditions or specialized catalysts with less bulky ligands. |

| Sonogashira Coupling | Steric clash with the bulky alkynylcopper intermediate. | Lower yields and slower conversion compared to unhindered substrates. |

| Heck Coupling | Difficulty in the migratory insertion step. | Potential for lower regioselectivity and reduced efficiency. |

Detailed mechanistic studies on sterically hindered ortho-substituted iodobenzenes have shown that the activation energy for the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is increased. This is a direct consequence of the non-bonded interactions between the ortho-substituent and the ligands on the palladium center in the transition state. To overcome this, catalysts with smaller, less sterically demanding ligands, such as phosphines with smaller cone angles, are often employed.

Furthermore, the steric bulk of the methyl group can also influence the preferred conformation of any intermediates formed during a reaction, which in turn can affect the stereochemical outcome of certain transformations.

Radical Reactions and Their Synthetic Utility

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds present in the molecule, making it susceptible to homolytic cleavage to generate an aryl radical. This property allows the compound to participate in a variety of radical reactions, which have significant synthetic utility for the formation of new carbon-carbon and carbon-heteroatom bonds.

The generation of the 2-chloro-4-fluoro-3-methylphenyl radical can be initiated by various methods, including:

Photolysis: Irradiation with UV light can induce the homolysis of the C-I bond.

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate radical chain reactions.

Electron Transfer: Single-electron transfer from a reductant can lead to the formation of a radical anion, which then expels an iodide ion to give the aryl radical.

Once generated, this aryl radical is a highly reactive intermediate that can undergo several synthetically useful transformations.

Table 2: Potential Radical Reactions of this compound and Their Synthetic Applications

| Reaction Type | Description | Synthetic Utility |

| Radical Cyclization | If a suitable unsaturated side chain is present on the molecule, the aryl radical can undergo intramolecular cyclization to form new ring systems. | Construction of complex polycyclic and heterocyclic scaffolds. |

| Intermolecular Addition | The aryl radical can add to alkenes, alkynes, or other unsaturated systems to form new C-C bonds. | A method for the arylation of various organic molecules. |

| Atom Transfer Radical Addition (ATRA) | In the presence of a suitable trapping agent, the aryl radical can participate in ATRA reactions. | Formation of functionalized aromatic compounds. |

| Reduction (deiodination) | The aryl radical can abstract a hydrogen atom from a donor molecule, resulting in the formation of 1-chloro-3-fluoro-2-methylbenzene. | A method for the selective removal of the iodine atom. |

The synthetic utility of these radical reactions lies in their ability to proceed under conditions that are often milder than those required for ionic reactions. Furthermore, radical reactions can sometimes offer different regioselectivity compared to their ionic counterparts, providing access to a broader range of molecular architectures. The presence of the other halogen substituents (chloro and fluoro) on the ring can influence the reactivity of the generated aryl radical through their electronic effects, though these effects are generally less pronounced than the directing effects in electrophilic aromatic substitution.

Applications of 2 Chloro 4 Fluoro 1 Iodo 3 Methylbenzene As a Synthetic Intermediate

Building Block for Complex Polyfunctionalized Aromatic Systems

The distinct electronic and steric environment of each substituent on the benzene (B151609) ring of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene makes it an ideal starting material for the synthesis of highly substituted aromatic compounds. The presence of three different halogens—chlorine, fluorine, and iodine—offers a platform for sequential and site-selective cross-coupling reactions.

The carbon-iodine bond is the most reactive towards common palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 1-position. Subsequently, the carbon-chlorine bond can be targeted under more forcing reaction conditions, enabling the introduction of a second functional group at the 2-position. The fluorine atom is generally the least reactive in such transformations and often remains in the final product, imparting specific electronic properties.

This hierarchical reactivity is a key feature that synthetic chemists exploit to build up molecular complexity in a controlled manner, leading to the creation of novel polyfunctionalized aromatic systems with tailored properties for various applications.

Precursor for Advanced Materials and Organic Electronic Scaffolds

Halogenated organic compounds are fundamental precursors in the synthesis of advanced materials, particularly in the field of organic electronics. The introduction of halogen atoms, such as in this compound, can significantly influence the electronic properties of organic molecules.

The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. This tuning of electronic energy levels is crucial for the design of efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

Through cross-coupling reactions, this compound can be incorporated into larger conjugated systems, such as polymers and small molecules, designed for specific electronic functions. The presence of multiple halogen atoms offers the potential for creating materials with unique packing structures in the solid state, which can further influence charge transport properties.

Intermediate in the Synthesis of Agrochemicals

Halogenated aromatic compounds are a well-established class of intermediates in the agrochemical industry. The presence of halogen atoms in a molecule can enhance its biological activity, metabolic stability, and lipophilicity, which are all desirable properties for pesticides, herbicides, and fungicides.

While specific public-domain research detailing the use of this compound in the synthesis of commercial agrochemicals is limited, its structural motifs are found in many bioactive molecules. Organofluoro intermediates and fluorobenzene (B45895) derivatives are widely utilized in the synthesis of pesticide intermediates. The synthetic versatility of this compound allows for its modification to produce a variety of derivatives that can be screened for potential agrochemical activity.

Role in the Elaboration of Scaffolds for Chemical Biology Research

In the field of chemical biology, small molecules are essential tools for probing biological processes. The development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents and chemical probes. Polyhalogenated aromatic compounds like this compound can serve as a starting point for the synthesis of libraries of diverse small molecules.

The ability to selectively functionalize the different positions of the benzene ring allows for the systematic exploration of the chemical space around a core scaffold. This can lead to the identification of molecules with high affinity and selectivity for specific biological targets. The fluorine atom, in particular, is often incorporated into drug candidates to improve their metabolic stability and binding affinity.

The synthetic accessibility of a variety of derivatives from this intermediate makes it a valuable tool for medicinal chemists and chemical biologists in the early stages of drug discovery and the development of new research tools.

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Fluoro 1 Iodo 3 Methylbenzene

Development of Sustainable and Green Synthetic Methodologies

The current synthesis of polysubstituted benzenes often relies on traditional methods that can be energy-intensive and generate significant waste. Future research should prioritize the development of sustainable and green synthetic routes to 2-Chloro-4-fluoro-1-iodo-3-methylbenzene. This involves a shift towards methodologies that adhere to the principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing environmentally benign solvents and reagents.

Key areas for exploration include:

Solvent-Free and Aqueous Synthesis: Investigating solid-state reactions or conducting syntheses in water would significantly reduce the reliance on volatile organic compounds (VOCs).

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.

Biocatalysis: The use of enzymes for selective halogenation or functionalization could offer a highly specific and environmentally friendly alternative to traditional chemical methods.

Renewable Starting Materials: Exploring pathways that commence from bio-based feedstocks instead of petroleum-derived precursors would contribute to a more sustainable chemical industry.

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Solvent-Free Reactions | Reduced solvent waste, simplified workup |

| Aqueous Synthesis | Environmentally benign, improved safety |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The regioselective introduction of three different halogens and a methyl group onto a benzene (B151609) ring presents a significant synthetic challenge. The development of novel catalytic systems is paramount to achieving high selectivity and efficiency in the synthesis of this compound.

Future research in this area should focus on:

Multifunctional Catalysts: Designing catalysts that can orchestrate multiple reaction steps in a one-pot fashion would streamline the synthesis and reduce purification steps.

Nanocatalysis: The unique properties of nanocatalysts, such as high surface area and reactivity, could be harnessed to improve catalytic activity and selectivity in halogenation and cross-coupling reactions.

Photocatalysis: Visible-light photocatalysis offers a green and mild approach to activate substrates and could be explored for selective C-H functionalization or halogenation steps.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems, often with lower toxicity and cost.

| Catalytic System | Potential for Enhanced Performance |

| Multifunctional Catalysts | Increased efficiency, reduced waste |

| Nanocatalysts | Higher activity, improved selectivity |

| Photocatalysts | Mild reaction conditions, green energy source |

| Organocatalysts | Lower toxicity, cost-effective |

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

A detailed understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and designing more efficient catalysts. The application of in situ spectroscopic techniques can provide real-time information on the formation of intermediates and the kinetics of the reaction, offering invaluable mechanistic insights.

Promising spectroscopic methods to investigate the synthesis of this compound include:

in situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time.

in situ FTIR and Raman Spectroscopy: To identify key functional group transformations and track the evolution of reaction intermediates.

Operando Spectroscopy: This powerful technique involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions, providing a direct correlation between catalyst structure and activity.

These studies would help to elucidate the intricate details of the electrophilic aromatic substitution and other key reactions involved in the synthesis, paving the way for more rational process optimization.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry and machine learning are emerging as powerful tools in chemical synthesis for predicting reactivity and designing novel reaction pathways. For a molecule like this compound, these approaches can be particularly beneficial.

Future research should leverage:

Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate transition state energies, and predict the regioselectivity of halogenation and other substitution reactions. This can help in understanding the directing effects of the existing substituents and in designing more selective synthetic strategies.

Machine Learning Models: By training algorithms on large datasets of related halogenated aromatic compounds and their reaction outcomes, it may be possible to predict the optimal reaction conditions and catalysts for the synthesis of the target molecule. These models can also be used to predict novel reactivity patterns and identify unexplored synthetic routes.

| Computational Approach | Application in Synthesis Design |

| DFT Calculations | Prediction of regioselectivity, mechanistic elucidation |

| Machine Learning | Optimization of reaction conditions, prediction of novel reactivity |

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the practical application of this compound in various fields, its scalable and efficient synthesis is essential. Flow chemistry and automation offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability.

The integration of these technologies into the synthesis of this compound would involve:

Development of Continuous Flow Processes: Designing a multi-step continuous flow setup where each reaction step (e.g., halogenation, diazotization, cross-coupling) is performed in a dedicated reactor module. This allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions and identify the optimal parameters for each step in the synthesis.

in-line Purification and Analysis: Incorporating automated purification techniques, such as continuous liquid-liquid extraction or chromatography, and real-time analytical monitoring to ensure the quality and purity of the final product.

A fully automated and continuous process would not only enhance the efficiency and safety of the synthesis but also facilitate the on-demand production of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-1-iodo-3-methylbenzene, and how do steric/electronic factors influence the reaction pathway?

- Methodological Answer : A multistep approach is typically required due to the presence of halogen substituents and a methyl group. For example, halogen-directed metalation (e.g., using Grignard reagents) or sequential electrophilic substitution (e.g., iodination after introducing Cl/F groups) can be employed. The methyl group at position 3 introduces steric hindrance, which may necessitate milder reaction conditions or directing-group strategies to achieve regioselectivity. Similar methods are used for synthesizing 3-chloro-4-iodo-1-(trifluoromethoxy)benzene, where iodine is introduced via Ullmann coupling or electrophilic iodination .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FTIR). For example, ¹H NMR can confirm the substitution pattern by analyzing coupling constants between adjacent aromatic protons. Fluorine (¹⁹F NMR) and iodine (quadrupolar relaxation effects) may require specialized NMR settings. Cross-referencing with databases like PubChem (e.g., 3-chloro-4-fluoronitrobenzene, which shares structural similarities) ensures spectral assignments are accurate .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to halogen volatility and potential toxicity (e.g., iodine release), use fume hoods, chemical-resistant gloves, and eye protection. Refer to SDS guidelines for halogenated aromatics like 2-bromo-3-chloro-4-fluoro-1-methylbenzene, which emphasize immediate decontamination of exposed skin and proper waste disposal .

Advanced Research Questions

Q. How do competing directing effects (Cl, F, I, CH₃) influence electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer : The electron-withdrawing Cl and F groups (meta-directing) compete with the iodine (weakly deactivating but ortho/para-directing) and methyl (activating, ortho/para-directing). Computational modeling (DFT) can predict regioselectivity, as demonstrated for 3-chloro-4-fluoronitrobenzene, where nitro groups dominate directing behavior . Experimental validation via nitration or sulfonation reactions under controlled conditions is recommended.

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for analogous halogenated benzenes?

- Methodological Answer : Systematic meta-analysis of literature (e.g., PubChem, NIST) and controlled replication studies are essential. For instance, discrepancies in the melting points of 4-chloro-2-fluorobenzaldehyde (58–60°C vs. 46–49°C for positional isomers) highlight the need to verify substituent positions via X-ray crystallography .

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving the iodine substituent?